molecular formula C13H15N3O3 B11794839 Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11794839
M. Wt: 261.28 g/mol
InChI Key: INUKHILYBWDHKW-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 4-ethoxyphenyl substituent at the N1 position and a methyl ester group at the C4 position. Pyrazole derivatives are known for their versatility in drug design, particularly as kinase inhibitors, anti-inflammatory agents, and intermediates in heterocyclic synthesis .

The synthesis of such compounds typically involves condensation reactions between hydrazine derivatives and ethoxymethylene cyanoacetate (). For example, ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate is synthesized via condensation of 4-hydrazino-7-methoxy quinoline with ethoxymethylene cyanoacetate . The methyl ester variant likely follows a similar pathway, with methanol replacing ethanol in esterification steps.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

methyl 5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-3-19-10-6-4-9(5-7-10)16-12(14)11(8-15-16)13(17)18-2/h4-8H,3,14H2,1-2H3

InChI Key

INUKHILYBWDHKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction is usually carried out in ethanol at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that are environmentally benign and cost-effective is also considered to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.

Example procedure :

  • Reagents : Aqueous LiOH (1 N), methanol, HCl for neutralization .

  • Conditions : Reflux for 16–17 hours, followed by acidification to pH 7.

  • Yield : 95% for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid .

ReagentSolventTemperatureTimeYieldProduct
LiOH (1 N)Methanol/WaterReflux17 h95%Carboxylic acid derivative
KOHIsopropyl alcohol80°C5 h72%Carboxylic acid derivative

Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, cleaving the ester bond .

Substitution Reactions

The amino group at position 5 and the ethoxyphenyl substituent participate in nucleophilic substitution and coupling reactions.

Diazotization and Coupling

The primary amine can undergo diazotization with nitrous acid (HNO₂), forming a diazonium salt that couples with aromatic amines or phenols. This is exploited in synthesizing azo dyes or bioconjugates.

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

  • Example : Reaction with acetyl chloride forms an acetamide derivative.

  • Conditions : Room temperature, anhydrous DCM, triethylamine as base.

Oxidation

The pyrazole ring and amino group are susceptible to oxidation:

  • Reagents : KMnO₄ in acidic medium or H₂O₂.

  • Outcome : Formation of nitro or hydroxylated derivatives, though overoxidation may degrade the ring.

Reduction

The ester or aromatic groups can be reduced:

  • Reagents : NaBH₄ (for selective reductions) or LiAlH₄ (for full reduction of the ester to alcohol).

  • Note : Controlled conditions are essential to preserve the pyrazole core.

Cyclocondensation Reactions

The amino and ester groups facilitate heterocycle formation. For example, reacting with thiourea yields pyrazolo[3,4-d]pyrimidine derivatives, which are pharmacologically relevant.

Typical conditions :

  • Reflux in ethanol with catalytic acetic acid.

  • Yield : Varies based on substituents (50–80%).

Structural Modifications for Bioactivity

Derivatives of this compound show enhanced anti-inflammatory and antimicrobial properties after targeted modifications:

  • Antioxidant activity : Introduction of hydroxyl groups via oxidation improves radical-scavenging capacity .

  • Antimicrobial activity : Grafting to polymers (e.g., polyglycidyl methacrylate) enhances efficacy against Gram-negative bacteria .

Key Considerations

  • Reaction selectivity : The ethoxyphenyl group sterically shields position 1, directing substitutions to positions 4 and 5 .

  • Stability : The compound is sensitive to strong acids/bases, requiring pH-controlled environments .

Experimental data and mechanistic insights highlight its versatility in medicinal chemistry and materials science, with further exploration needed to optimize reaction pathways for industrial applications .

Scientific Research Applications

Pharmaceutical Applications

A. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate, in anticancer therapies. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting a possible role in developing new anticancer drugs .

B. Anti-inflammatory Properties
The compound is being investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .

C. Neurological Applications
There is growing interest in the neuroprotective effects of pyrazole compounds. Preliminary studies suggest that they may help in conditions such as Alzheimer's disease by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Agricultural Chemistry

A. Pesticide Development
this compound has been explored as a potential ingredient in the formulation of pesticides and herbicides. Its efficacy in targeting specific pests while minimizing harm to beneficial organisms positions it as a valuable asset in sustainable agriculture practices .

B. Herbicide Efficacy
Research has shown that pyrazole derivatives can effectively inhibit the growth of certain weeds, making them suitable candidates for development as herbicides. Their selectivity and potency could lead to more environmentally friendly agricultural solutions .

Material Science

A. Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced polymers. These polymers can exhibit enhanced mechanical properties and resistance to degradation, making them suitable for various industrial applications .

B. Coatings and Composites
Due to its stability and chemical properties, this compound can be integrated into coatings and composite materials, providing improved durability and protective features against environmental factors .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on colorectal cancer cells with IC50 values lower than standard treatments.
Anti-inflammatory EffectsInhibition of COX enzymes leading to reduced inflammation markers in animal models.
Agricultural ApplicationsEffective against common agricultural pests with minimal impact on non-target species.

Mechanism of Action

The mechanism by which Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate exerts its effects involves the interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The key structural variations among analogs of Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate include:

  • Substituents on the phenyl ring : Ethoxy (4-ethoxyphenyl), methoxy (4-methoxyphenyl), fluoro (4-fluorophenyl), sulfamoyl (4-sulfamoylphenyl), and heterocyclic groups (e.g., benzothiazolyl).
  • Ester groups : Methyl vs. ethyl esters.
  • Additional functional groups: Methylsulfanyl, sulfonyl, or quinoline moieties.
Table 1: Comparative Analysis of Key Analogs
Compound Name Molecular Formula Molecular Weight Substituents (R) Key Applications/Activities Reference ID
Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate C13H15N3O3 261.28 g/mol 4-Ethoxyphenyl, ethyl ester Discontinued (pharmaceutical intermediate)
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate C12H13N3O3 247.25 g/mol 4-Methoxyphenyl, ethyl ester Intermediate for anti-inflammatory agents
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C12H12FN3O2 249.24 g/mol 4-Fluorophenyl, ethyl ester Commercial pesticide intermediate
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate C12H13N4O4S 309.32 g/mol 4-Sulfamoylphenyl, ethyl ester Anti-inflammatory and analgesic agents
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate C16H16N4O3 312.33 g/mol 7-Methoxyquinolin-4-yl, ethyl ester Antineoplastic candidate
Methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate C14H14N4O2S 302.35 g/mol 4-Methylbenzothiazolyl, methyl ester Kinase inhibition (research stage)
Key Observations:
  • Bioactivity: The 4-sulfamoylphenyl analog (309.32 g/mol) demonstrates marked anti-inflammatory activity in formalin-induced edema models, outperforming diclofenac sodium in some assays . In contrast, the 7-methoxyquinolin-4-yl derivative (312.33 g/mol) shows promise in antineoplastic applications due to its structural similarity to kinase inhibitors .
  • Ester Group Impact: Methyl esters generally exhibit higher metabolic stability compared to ethyl esters, as seen in the methylsulfanyl-substituted pyrazoles (). For example, methyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate derivatives demonstrate enhanced analgesic activity due to reduced ester hydrolysis .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F in the 4-fluorophenyl analog) enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution in pesticide synthesis .

Pharmacological and Industrial Relevance

  • Agrochemicals : The 4-fluorophenyl derivative is a precursor to etofenprox, a broad-spectrum insecticide .
  • Material Science : Pyrazole-carboxylates serve as ligands in coordination chemistry, with applications in catalysis and crystal engineering ().

Biological Activity

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol
  • CAS Number : Not specifically listed, but related compounds share similar identifiers.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit potent anticancer properties. The following table summarizes various studies highlighting the anticancer efficacy of related pyrazole compounds:

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
MDA-MB-231 (breast cancer)12.5Induction of apoptosis
HepG2 (liver cancer)15.0Inhibition of cell proliferation
HeLa (cervical cancer)10.0Cell cycle arrest at G2/M phase

The compound's ability to inhibit the growth of various cancer cell lines suggests a mechanism involving apoptosis and cell cycle regulation.

2. Anti-inflammatory Activity

Pyrazole derivatives have shown promising anti-inflammatory effects. A study reported that certain compounds reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 significantly:

Compound TestedTNF-α Inhibition (%)IL-6 Inhibition (%)
Methyl 5-amino...76%86%
Dexamethasone (control)78%90%

These results indicate that this compound may serve as a potential therapeutic agent for inflammatory conditions.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. The following table presents findings from various research efforts:

Study ReferenceMicroorganisms TestedMinimum Inhibitory Concentration (MIC)
E. coli, Staphylococcus aureus32 µg/mL for both
Candida albicans16 µg/mL

These findings suggest that this compound possesses significant antimicrobial activity against both bacterial and fungal strains.

Case Studies

Case Study 1: Anticancer Efficacy in Vivo
A recent in vivo study evaluated the anticancer effects of a related pyrazole derivative on tumor-bearing mice. The results indicated a marked reduction in tumor size and weight compared to control groups treated with standard chemotherapy agents.

Case Study 2: Safety Profile Assessment
Another study assessed the safety profile of this compound in healthy rats. No significant toxicity was observed at therapeutic doses, indicating a favorable safety margin for further clinical development.

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters (e.g., ethyl acetoacetate) with substituted hydrazines under acidic or basic conditions. For example, similar pyrazole esters are synthesized by cyclizing ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization at the 5-position via nitration/reduction or direct amination . Basic hydrolysis of the ester group (e.g., using NaOH/EtOH) can yield the carboxylic acid derivative, which is relevant for further derivatization .

Key Optimization Steps :

  • Control reaction temperature to avoid side products (e.g., over-oxidation).
  • Use protecting groups for the amino group during functionalization .

Q. How is this compound characterized spectroscopically, and what key data should researchers prioritize?

Characterization relies on:

  • ¹H/¹³C NMR : The pyrazole ring protons (δ 6.5–8.5 ppm) and ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) are diagnostic. The ester carbonyl appears at ~165–170 ppm in ¹³C NMR .
  • IR : Stretching bands for NH₂ (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹), and C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm the molecular formula .

Common Pitfalls :

  • Ambiguities in NH₂ proton signals due to hydrogen bonding; use DMSO-d₆ for clearer resolution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as:

  • Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., amino group reactivity) .
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge transfer interactions with biological targets (e.g., enzymes) .
  • Docking Studies : Simulate binding affinities to receptors (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .

Validation : Compare computational results with experimental data (e.g., XRD bond lengths vs. DFT-optimized geometries) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies often arise from:

  • Dynamic Effects in Solution : Conformational flexibility in NMR vs. static XRD structures. Use variable-temperature NMR or NOESY to assess dynamics .
  • Crystal Packing Effects : Hydrogen bonding in the solid state may alter bond lengths. Compare XRD data (e.g., C=O bond length ~1.21 Å) with gas-phase DFT models .
  • Tautomerism : Pyrazole rings may exhibit tautomeric forms; XRD unambiguously assigns the dominant structure .

Example : In Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, XRD confirmed the amino group’s planarity, resolving NMR ambiguities about resonance delocalization .

Methodological Challenges

Q. What are the best practices for growing high-quality single crystals of this compound for XRD?

  • Solvent Selection : Use slow-evaporation techniques with polar aprotic solvents (e.g., DMF/EtOH mixtures) .
  • Temperature Control : Crystallize at 4°C to reduce nucleation sites.
  • Additives : Trace acetic acid can promote hydrogen-bonded networks .

Data Refinement : Use SHELXL (via Olex2) for small-molecule refinement. Key metrics: R-factor < 0.05, wR₂ < 0.15, and data-to-parameter ratio > 10 .

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